molecular formula C26H27ClN4O5 B1165839 Fmoc-Orn-pNA · HCl

Fmoc-Orn-pNA · HCl

カタログ番号: B1165839
分子量: 510.97
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Orn-pNA · HCl (CAS 172422-70-7, free base) is a peptide nucleic acid (PNA)-related compound featuring a para-nitroaniline (pNA) leaving group, an ornithine (Orn) backbone, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group enables its use in solid-phase peptide synthesis (SPPS), where it is selectively removed under mild basic conditions (e.g., piperidine) without disturbing acid-labile protecting groups .

This compound is primarily employed in enzymatic assays as a protease substrate, where the pNA moiety releases a chromogenic signal upon cleavage . It also serves as a monomer in PNA synthesis, leveraging the hybridization properties of PNAs for biomedical research .

特性

分子式

C26H27ClN4O5

分子量

510.97

同義語

(S)-(9H-fluoren-9-yl)methyl (5-amino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride; Fmoc-Orn-pNA HCl salt

製品の起源

United States

化学反応の分析

Deprotection Reactions

The Fmoc group is removed under mildly basic conditions, enabling orthogonal deprotection in multi-step syntheses:

Reaction Conditions Efficiency Mechanism
20% piperidine in DMF (3 min)>95%Base-induced β-elimination
2% DBU in DMF (5 min)~90%Nucleophilic deprotection
Ethanolamine in DCM (30 min)~85%Transamination

Notable side reactions :

  • Premature deprotection under prolonged basic exposure .

  • Racemization at the α-carbon if harsh conditions are used .

Enzymatic Cleavage of the pNA Group

Fmoc-Orn-pNA · HCl serves as a substrate for proteases (e.g., trypsin, thrombin) via hydrolysis of the amide bond linking ornithine and p-nitroaniline:

Fmoc Orn pNAH2O enzymeFmoc Orn OH+p nitroaniline yellow \text{Fmoc Orn pNA}\xrightarrow{\text{H}_2\text{O enzyme}}\text{Fmoc Orn OH}+\text{p nitroaniline yellow }

Kinetic parameters (representative data) :

  • KmK_m: 0.5–2.0 mM

  • kcatk_{cat}: 10–50 s⁻¹

  • Detection limit: 0.1–1.0 μM pNA (ε = 9,500 M⁻¹cm⁻¹ at 405 nm) .

Stability and Storage

  • Thermal stability : Decomposes above 150°C .

  • Light sensitivity : pNA group degrades under prolonged UV exposure .

  • Storage : −20°C in anhydrous DMF or DMSO; stable for >1 year .

Challenges and Solutions

  • Low solubility : Addressed using polar aprotic solvents (DMF, NMP) .

  • Chromophore stability : Avoid acidic conditions (pH < 5) to prevent pNA hydrolysis .

  • Racemization : Minimized using low-temperature coupling (0–4°C) .

類似化合物との比較

Structural Analogs and Their Properties

The table below highlights key structural analogs, focusing on protecting groups, functional moieties, and applications:

Compound CAS Number Protecting Group Functional Group Primary Application Purity Storage Conditions
Fmoc-Orn-pNA · HCl 172422-70-7 Fmoc pNA Protease assays, PNA synthesis ≥95% 2–8°C
H-Orn(Boc)-pNA 788134-51-0 Boc pNA Protease assays ≥95% 2–8°C
H-Arg(Boc)₂-pNA 1401437-77-1 Boc pNA Protease assays ≥95% 2–8°C
Boc-L-Orn(N₃)-OH·CHA 763139-35-1 Boc Azide Click chemistry, PNA synthesis Not specified Not specified
Fmoc-PNA-U-OH 959151-70-3 Fmoc Uracil PNA synthesis >98.5% Not specified

Key Observations :

  • Protecting Groups :
    • Fmoc (base-labile) is ideal for SPPS due to orthogonal compatibility with acid-labile groups like Bhoc or Mtt .
    • Boc (acid-labile) requires trifluoroacetic acid (TFA) for deprotection, limiting its use in acid-sensitive reactions .
  • Functional Groups :
    • pNA derivatives are protease substrates, while azide -modified compounds (e.g., Boc-L-Orn(N₃)-OH·CHA) enable bioorthogonal click chemistry .
    • Uracil in Fmoc-PNA-U-OH facilitates nucleobase pairing in PNA-DNA hybrids .

Q & A

Q. How is Fmoc-Orn-pNA · HCl utilized in solid-phase peptide synthesis (SPPS)?

Fmoc-Orn-pNA · HCl is a protected amino acid derivative where the Fmoc (9-fluorenylmethyloxycarbonyl) group safeguards the α-amino group during SPPS. The p-nitroaniline (pNA) moiety acts as a chromophore for monitoring coupling efficiency via UV-Vis spectroscopy. In SPPS, the Fmoc group is removed using piperidine or DBU, exposing the amino group for subsequent coupling. The ornithine (Orn) side chain, protected with Boc (tert-butoxycarbonyl), allows selective deprotection for branching or post-synthetic modifications. This compound is particularly useful in synthesizing peptides with lysine-like side chains .

Q. What analytical techniques are recommended for assessing the purity of Fmoc-Orn-pNA · HCl?

High-performance liquid chromatography (HPLC) with UV detection at 254–300 nm is standard for purity assessment, leveraging the pNA group’s strong absorbance. Reverse-phase C18 columns and gradients of acetonitrile/water (0.1% TFA) are typically employed. Complementary techniques include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Purity thresholds ≥98% (HPLC) are critical for reliable peptide synthesis outcomes .

Q. How should Fmoc-Orn-pNA · HCl be stored to maintain stability?

Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group and degradation of the pNA moiety. Desiccants are recommended to avoid moisture-induced side reactions. For long-term storage (≥6 months), aliquot and freeze at -20°C under nitrogen .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating Fmoc-Orn-pNA · HCl into peptide sequences?

Coupling efficiency depends on activation reagents (e.g., HBTU/HOBt or DIC/OxymaPure), solvent choice (DMF or NMP), and reaction time (30–60 minutes). Pre-activation of the amino acid for 5 minutes before resin addition improves yields. Real-time monitoring via Kaiser or chloranil tests ensures completion. For sterically hindered sequences, double coupling or microwave-assisted synthesis (50°C, 10–15 W) may be necessary .

Q. What strategies mitigate side reactions during Fmoc-Orn-pNA · HCl deprotection in acidic environments?

Side reactions like aspartimide formation or Orn side-chain modifications can occur under acidic conditions. Use scavengers (e.g., 2% 1,2-ethanedithiol or 5% phenol) during TFA-mediated Boc deprotection to suppress carbocation formation. Lowering the temperature to 0–4°C during cleavage and minimizing exposure to strong acids (<2 hours) further reduces undesired modifications .

Q. How to quantify Fmoc-Orn-pNA · HCl concentration in solution using potentiometric titration?

Dissolve the compound in a 1:1 mixture of acetic acid and water. Titrate with standardized 0.1 M NaOH while monitoring pH. The first equivalence point corresponds to HCl neutralization, and the second reflects the Fmoc group’s carboxylic acid. Use first-derivative analysis (dpH/dV) to identify endpoints precisely. Validate with parallel HPLC measurements .

Q. What role does Fmoc-Orn-pNA · HCl play in the synthesis of peptide nucleic acid (PNA) oligomers?

In PNA synthesis, Fmoc-Orn-pNA · HCl serves as a backbone modifier to introduce cationic side chains, enhancing solubility and binding affinity for DNA/RNA. The pNA group aids in UV-based monitoring of coupling steps. Due to PNA’s resistance to enzymatic degradation, this derivative is critical for designing probes with improved hybridization kinetics .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies between HPLC and mass spectrometry data when characterizing Fmoc-Orn-pNA · HCl derivatives?

Discrepancies often arise from ion suppression in MS (e.g., sodium adducts) or incomplete HPLC separation. Cross-validate using two orthogonal HPLC methods (e.g., ion-pair vs. reverse-phase) and high-resolution MS (HRMS). For co-eluting impurities, employ tandem MS/MS fragmentation to identify structural anomalies .

Q. What are the implications of residual Fmoc groups detected post-deprotection, and how can this be addressed?

Residual Fmoc (>2%) indicates incomplete deprotection, leading to truncated sequences. Extend deprotection time (e.g., 20% piperidine in DMF, 2 × 5 minutes) or use alternative bases like 1,8-diazabicycloundec-7-ene (DBU). Quantify residual Fmoc via UV absorbance at 301 nm and adjust protocols iteratively .

Experimental Design

Q. How to design a kinetic study to evaluate the stability of Fmoc-Orn-pNA · HCl under varying pH conditions?

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Sample aliquots at intervals (0, 6, 12, 24 hours) and analyze via HPLC to track degradation products (e.g., free Orn or pNA). Calculate half-life (t₁/₂) using first-order kinetics. Include controls with antioxidant additives (e.g., BHT) to assess oxidative stability .

Q. How to perform orthogonal protection strategies using Fmoc-Orn-pNA · HCl in complex peptide architectures?

Combine Fmoc (acid-labile) with Alloc (allyloxycarbonyl, Pd⁰-removable) or Dde (hydrazine-labile) protections on the Orn side chain. For example, after Fmoc deprotection, Alloc can be removed selectively using Pd(PPh₃)₄ and phenylsilane, enabling sequential modifications. Monitor compatibility using MALDI-TOF MS after each deprotection step .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。